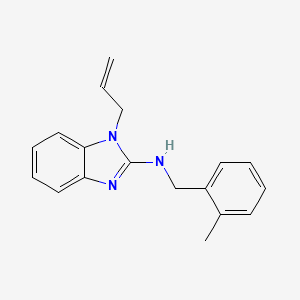
N-(2-methylbenzyl)-1-(prop-2-en-1-yl)-1H-benzimidazol-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-methylbenzyl)-1-(prop-2-en-1-yl)-1H-benzimidazol-2-amine: is a synthetic organic compound belonging to the benzimidazole family Benzimidazoles are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methylbenzyl)-1-(prop-2-en-1-yl)-1H-benzimidazol-2-amine can be achieved through a multi-step process:
-
Formation of Benzimidazole Core: : The benzimidazole core can be synthesized by condensing o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions. For example, heating o-phenylenediamine with formic acid can yield benzimidazole.
-
Alkylation with 2-Methylbenzyl Group: : The benzimidazole core can be alkylated with 2-methylbenzyl chloride in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF).
-
Introduction of Prop-2-en-1-yl Group: : The final step involves the introduction of the prop-2-en-1-yl group through a nucleophilic substitution reaction. This can be achieved by reacting the intermediate product with allyl bromide in the presence of a base like sodium hydride in an aprotic solvent.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the above synthetic route for large-scale synthesis. This includes using continuous flow reactors to improve reaction efficiency, yield, and safety. Additionally, purification steps such as recrystallization or chromatography would be employed to obtain the final product in high purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the prop-2-en-1-yl group, leading to the formation of epoxides or aldehydes.
Reduction: Reduction reactions can target the benzimidazole core or the prop-2-en-1-yl group, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like alkyl halides or aryl halides in the presence of a base can facilitate substitution reactions.
Major Products
Oxidation: Epoxides, aldehydes, or carboxylic acids.
Reduction: Reduced benzimidazole derivatives or saturated hydrocarbons.
Substitution: Various substituted benzimidazole derivatives.
Aplicaciones Científicas De Investigación
N-(2-methylbenzyl)-1-(prop-2-en-1-yl)-1H-benzimidazol-2-amine:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigating its biological activity, including antimicrobial and anticancer properties.
Medicine: Potential development of new therapeutic agents based on its structure.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of N-(2-methylbenzyl)-1-(prop-2-en-1-yl)-1H-benzimidazol-2-amine would depend on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The benzimidazole core is known to bind to various biological targets, including DNA, proteins, and enzymes, potentially disrupting their function and leading to therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
N-(2-methylbenzyl)-1H-benzimidazol-2-amine: Lacks the prop-2-en-1-yl group.
1-(prop-2-en-1-yl)-1H-benzimidazol-2-amine: Lacks the 2-methylbenzyl group.
N-(2-chlorobenzyl)-1-(prop-2-en-1-yl)-1H-benzimidazol-2-amine: Substitutes the 2-methyl group with a 2-chloro group.
Uniqueness
- The combination of the 2-methylbenzyl and prop-2-en-1-yl groups in N-(2-methylbenzyl)-1-(prop-2-en-1-yl)-1H-benzimidazol-2-amine provides a unique structural framework that may result in distinct biological and chemical properties compared to its analogs.
Propiedades
Fórmula molecular |
C18H19N3 |
|---|---|
Peso molecular |
277.4 g/mol |
Nombre IUPAC |
N-[(2-methylphenyl)methyl]-1-prop-2-enylbenzimidazol-2-amine |
InChI |
InChI=1S/C18H19N3/c1-3-12-21-17-11-7-6-10-16(17)20-18(21)19-13-15-9-5-4-8-14(15)2/h3-11H,1,12-13H2,2H3,(H,19,20) |
Clave InChI |
GXXUAPLHZHTOPH-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1CNC2=NC3=CC=CC=C3N2CC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl 6-[2-(4-chlorophenyl)-2-oxoethyl]-4-(4-fluorophenyl)-3,5-dioxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-11-carboxylate](/img/structure/B11416138.png)
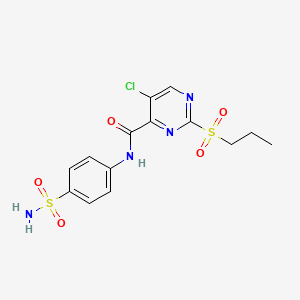
![3-[(2H-1,3-benzodioxol-5-yl)methyl]-1-[(4-fluorophenyl)methyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B11416143.png)
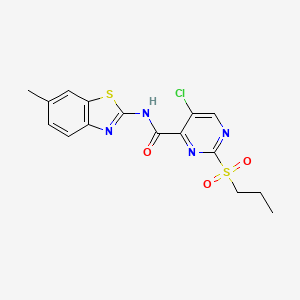
![3-[4-(4-fluorobenzyl)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-[2-(4-methylphenyl)ethyl]propanamide](/img/structure/B11416153.png)
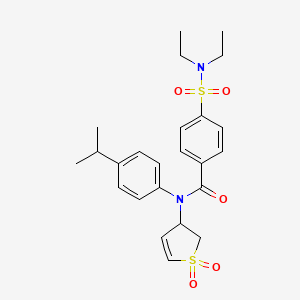
![Methyl 3-acetyl-1-(4-chlorophenyl)-8-methyl-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-7-carboxylate](/img/structure/B11416173.png)

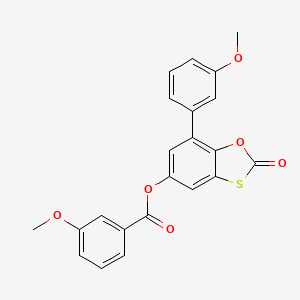
![N-(4-ethoxyphenyl)-2-[5-(propan-2-yl)-1-benzofuran-3-yl]acetamide](/img/structure/B11416185.png)
![11-methyl-2,6-dioxo-7-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile](/img/structure/B11416194.png)
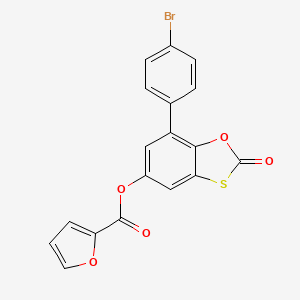
![7-chloro-2-(4-ethylphenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione](/img/structure/B11416209.png)
